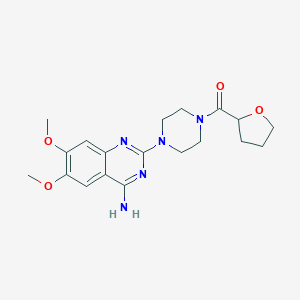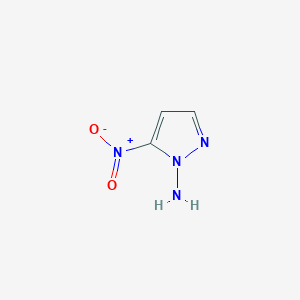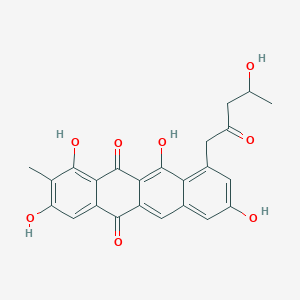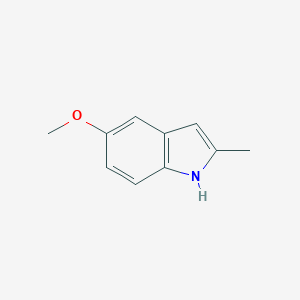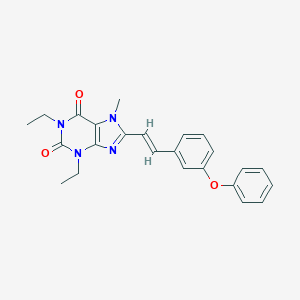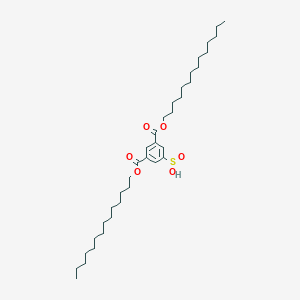
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid, commonly known as DOTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOTS is a sulfonic acid derivative of benzene, which is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of DOTS is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DOTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
DOTS has been shown to have a number of biochemical and physiological effects. Studies have shown that DOTS can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells. DOTS has also been shown to reduce inflammation and oxidative stress, which are both involved in the development of many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DOTS in lab experiments is its potent anticancer properties. DOTS has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DOTS in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on DOTS. One area of research is the development of more efficient synthesis methods for DOTS, which could make it more widely available for research purposes. Another area of research is the development of new formulations of DOTS that could improve its solubility and bioavailability. Finally, there is a need for further research on the mechanism of action of DOTS, which could lead to the development of new cancer therapies and treatments for other diseases.
Méthodes De Synthèse
The synthesis of DOTS involves a multistep process that begins with the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. The resulting compound is then reacted with tetradecyl alcohol to form 3,5-bis(tetradecyloxycarbonyl)benzenesulfonyl chloride. Finally, the sulfonyl chloride group is reduced to a sulfinic acid group using sodium borohydride.
Applications De Recherche Scientifique
DOTS has been studied extensively for its potential applications in scientific research. One of the most promising applications of DOTS is in the field of cancer research. Studies have shown that DOTS has potent anticancer properties and can inhibit the growth of cancer cells. DOTS has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Propriétés
Numéro CAS |
141915-64-2 |
|---|---|
Nom du produit |
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid |
Formule moléculaire |
C36H62O6S |
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
3,5-bis(tetradecoxycarbonyl)benzenesulfinic acid |
InChI |
InChI=1S/C36H62O6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3,(H,39,40) |
Clé InChI |
VYKYDOPQYQKXDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)O)C(=O)OCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)O)C(=O)OCCCCCCCCCCCCCC |
Autres numéros CAS |
141915-64-2 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
3,5-bis-(tetradecyloxycarbonyl)benzenesulfinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



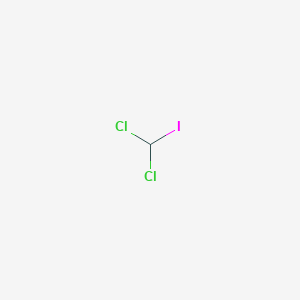
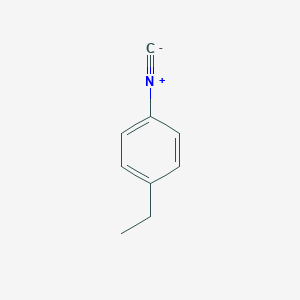
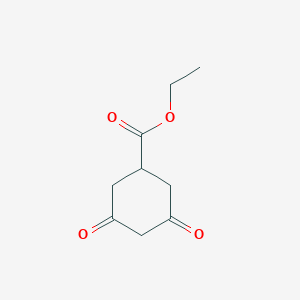
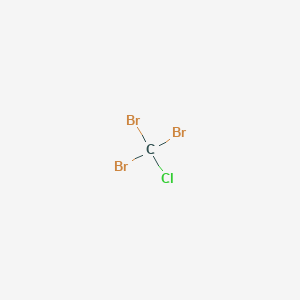
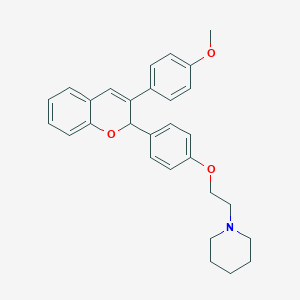
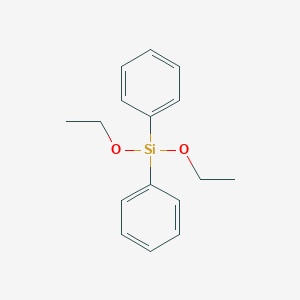
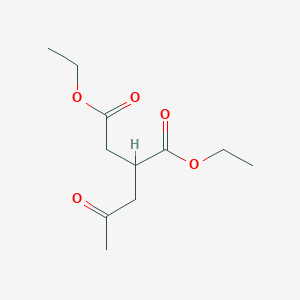
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
